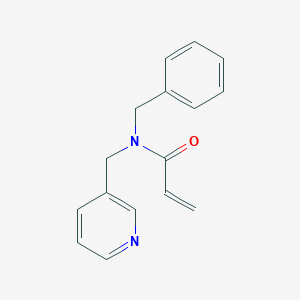
N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide, also known as BPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and survival. N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide has also been found to inhibit the activity of Akt, a protein kinase that is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activity. N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide has also been found to have potent antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide in lab experiments is its potential to inhibit the growth of cancer cells and protect against neurodegenerative diseases. N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide has also been found to have potent antimicrobial activity, which could be useful in the development of new antibiotics. However, one limitation of using N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide in lab experiments is its relatively low solubility in water, which could affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide, including the development of more efficient synthesis methods, the investigation of its potential applications in drug development, and the elucidation of its mechanism of action. Further studies are also needed to determine the toxicity and safety of N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide in vivo, as well as its potential interactions with other drugs.
Métodos De Síntesis
N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide can be synthesized through a multi-step process that involves the reaction of benzylamine with pyridine-3-carboxaldehyde to form the intermediate, N-benzyl-3-pyridinemethanol. This intermediate can then be converted to N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide through a dehydration reaction using phosphorus oxychloride.
Aplicaciones Científicas De Investigación
N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide has been found to protect against oxidative stress and inflammation, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. In antimicrobial activity, N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide has been shown to have potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
N-benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-2-16(19)18(12-14-7-4-3-5-8-14)13-15-9-6-10-17-11-15/h2-11H,1,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILJBZKHWJWVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC=CC=C1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-(pyridin-3-ylmethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-nitro-4-[3-(trifluoromethyl)phenoxy]benzoate](/img/structure/B2999966.png)
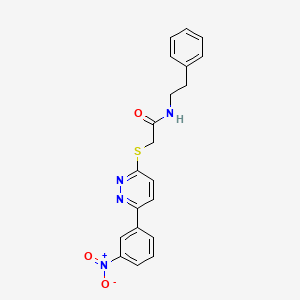
![2-{[(Cyanomethyl)(phenyl)carbamoyl]methoxy}benzamide](/img/structure/B2999970.png)
![N-(3-(3-chlorophenyl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2999972.png)
![2-{[5-(Thiophen-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetic acid](/img/structure/B2999973.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2999976.png)
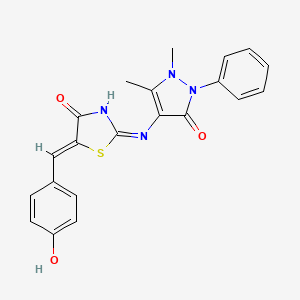
![8-(2-Chlorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2999979.png)
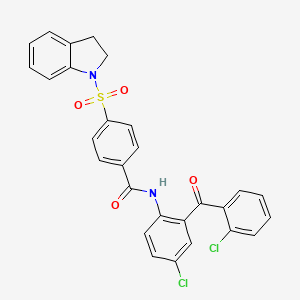
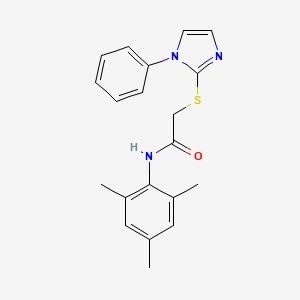
![6-phenoxy-4-[(E)-2-(2-thienyl)ethenyl]-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2999984.png)
![(Z)-3-[3-Bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2999988.png)
![ethyl 6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2999989.png)